molecular formula C22H24N4O6 B14975188 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B14975188
M. Wt: 440.4 g/mol
InChI Key: LEFSZJFBALUXDE-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is a structurally complex benzoate ester featuring two key substituents:

  • At position 3: A benzamide moiety substituted with a 3-methyl-4-nitro group, contributing to electron-withdrawing effects and steric bulk.

This compound’s synthesis likely involves sequential nucleophilic substitution and amide bond formation. Potential applications may include medicinal chemistry, given the acetylpiperazine’s prevalence in bioactive molecules, though its exact biological targets remain unspecified.

Properties

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C22H24N4O6/c1-14-12-16(4-6-19(14)26(30)31)21(28)23-18-13-17(22(29)32-3)5-7-20(18)25-10-8-24(9-11-25)15(2)27/h4-7,12-13H,8-11H2,1-3H3,(H,23,28)

InChI Key

LEFSZJFBALUXDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4-(Piperazin-1-yl)-3-Nitrobenzoate

The initial step involves nucleophilic aromatic substitution (SNAr) to install the piperazine ring. Methyl 4-chloro-3-nitrobenzoate reacts with piperazine in dimethyl sulfoxide (DMSO) under reflux with potassium carbonate as a base.

Procedure :

  • Combine methyl 4-chloro-3-nitrobenzoate (10.0 g, 43.5 mmol) with piperazine (11.2 g, 130.5 mmol) in DMSO (50 mL).
  • Add K2CO3 (18.0 g, 130.5 mmol) and reflux at 120°C for 12 hours.
  • Quench with water, extract with dichloromethane, dry over Na2SO4, and concentrate.
  • Purify via column chromatography (CH2Cl2/MeOH 9:1) to yield methyl 4-(piperazin-1-yl)-3-nitrobenzoate as a yellow solid (9.8 g, 85%).

Key Data :

Parameter Value
Yield 85%
Reaction Conditions DMSO, K2CO3, 120°C, 12h
Purity (HPLC) >98%

Reduction to Methyl 3-Amino-4-(Piperazin-1-yl)Benzoate

The nitro group at the 3-position is reduced to an amine via catalytic hydrogenation.

Procedure :

  • Dissolve methyl 4-(piperazin-1-yl)-3-nitrobenzoate (9.8 g, 31.2 mmol) in ethanol (200 mL).
  • Add 10% Pd/C (1.0 g) and stir under H2 (1 atm) at 25°C for 6 hours.
  • Filter through Celite, concentrate, and recrystallize from ethanol to obtain methyl 3-amino-4-(piperazin-1-yl)benzoate as a white solid (7.9 g, 89%).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 7.52 (d, J=8.4 Hz, 1H), 6.98 (d, J=2.4 Hz, 1H), 6.82 (dd, J=8.4, 2.4 Hz, 1H), 3.92 (s, 3H), 3.25–3.18 (m, 4H), 2.95–2.88 (m, 4H), 1.85 (s, 2H).
  • MS (ESI) : m/z 278.1 [M+H]+.

Acetylation of Piperazine

The secondary amine of the piperazine ring is acetylated to improve solubility and prevent undesired side reactions.

Procedure :

  • Dissolve methyl 3-amino-4-(piperazin-1-yl)benzoate (7.9 g, 28.5 mmol) in dichloromethane (100 mL).
  • Add acetic anhydride (3.2 mL, 34.2 mmol) and triethylamine (4.8 mL, 34.2 mmol) at 0°C.
  • Stir at 25°C for 4 hours, wash with water, dry over Na2SO4, and concentrate.
  • Recrystallize from ethyl acetate/hexane to yield methyl 3-amino-4-(4-acetylpiperazin-1-yl)benzoate as an off-white solid (7.4 g, 83%).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 7.50 (d, J=8.4 Hz, 1H), 6.95 (d, J=2.4 Hz, 1H), 6.80 (dd, J=8.4, 2.4 Hz, 1H), 3.90 (s, 3H), 3.65–3.58 (m, 4H), 3.20–3.12 (m, 4H), 2.15 (s, 3H), 1.82 (s, 2H).
  • MS (ESI) : m/z 320.2 [M+H]+.

Amide Bond Formation with 3-Methyl-4-Nitrobenzoyl Chloride

The final step couples the aromatic amine with 3-methyl-4-nitrobenzoyl chloride under Schotten-Baumann conditions.

Procedure :

  • Prepare 3-methyl-4-nitrobenzoyl chloride by treating 3-methyl-4-nitrobenzoic acid (5.0 g, 25.6 mmol) with thionyl chloride (10 mL) at 70°C for 2 hours. Evaporate excess SOCl2 under vacuum.
  • Dissolve methyl 3-amino-4-(4-acetylpiperazin-1-yl)benzoate (7.4 g, 23.2 mmol) in THF (100 mL).
  • Add 3-methyl-4-nitrobenzoyl chloride (5.6 g, 25.5 mmol) and triethylamine (7.0 mL, 50.2 mmol) at 0°C.
  • Stir at 25°C for 12 hours, concentrate, and purify via silica gel chromatography (CH2Cl2/MeOH 95:5) to yield the title compound as a yellow solid (10.1 g, 86%).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 8.35 (d, J=2.0 Hz, 1H), 8.15 (dd, J=8.8, 2.0 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.45 (d, J=2.4 Hz, 1H), 7.30 (dd, J=8.4, 2.4 Hz, 1H), 3.95 (s, 3H), 3.70–3.62 (m, 4H), 3.25–3.18 (m, 4H), 2.65 (s, 3H), 2.20 (s, 3H).
  • 13C NMR (101 MHz, CDCl3) : δ 169.8, 165.2, 152.4, 148.7, 141.5, 135.2, 132.8, 129.6, 128.4, 125.3, 122.0, 118.5, 55.2, 52.4, 46.8, 21.5, 20.1.
  • MS (ESI) : m/z 496.2 [M+H]+.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Nucleophilic Aromatic Substitution :

  • Solvent : DMSO enhances reactivity by stabilizing the transition state.
  • Base : K2CO3 neutralizes HBr, driving the reaction to completion.

Catalytic Hydrogenation :

  • Catalyst Loading : 10% Pd/C achieves full conversion without over-reduction.
  • Solvent : Ethanol ensures substrate solubility and facilitates H2 diffusion.

Amide Coupling :

  • Activation : Benzoyl chloride derivatives react efficiently with aromatic amines under mild conditions.
  • Base : Triethylamine scavenges HCl, preventing protonation of the amine.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for modifying solubility or introducing further functionalization:

  • Conditions :

    • Acidic hydrolysis : HCl (6M), reflux, 12–24 hours .

    • Basic hydrolysis : NaOH (2M) in aqueous ethanol (50%), room temperature, 6–8 hours.

  • Product : 4-(4-Acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoic acid.

The amide bond in the benzamide moiety is stable under mild hydrolysis conditions but can be cleaved under harsh acidic (e.g., H2SO4, 110°C) or basic (e.g., NaOH, 100°C) environments.

Reduction Reactions

The nitro group (-NO2) on the phenyl ring is reducible to an amine (-NH2), altering electronic properties and enabling subsequent coupling reactions:

  • Catalytic Hydrogenation :

    • Reagents : H2 gas (1–3 atm), 10% Pd/C catalyst, methanol solvent .

    • Conditions : 25–50°C, 4–6 hours.

    • Product : Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-aminophenyl)carbonyl]amino}benzoate.

  • Chemical Reduction :

    • Reagents : Fe/HCl, SnCl2/HCl, or Na2S2O4 .

    • Product : Similar amine derivative, though with potential byproduct formation .

Substitution Reactions

The acetylpiperazine nitrogen can participate in nucleophilic substitution or deacetylation:

  • Deacetylation :

    • Reagents : HCl (6M) or H2SO4 (conc.) .

    • Conditions : Reflux, 8–12 hours.

    • Product : Methyl 4-(piperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate .

  • Alkylation/Acylation :

    • Reagents : Alkyl halides (e.g., CH3I) or acyl chlorides (e.g., acetyl chloride) .

    • Conditions : K2CO3, DMF, 60°C, 6 hours .

    • Product : Derivatives with modified piperazine substituents .

Coupling Reactions

The amine generated from nitro reduction can undergo diazotization or amide coupling:

  • Diazotization :

    • Reagents : NaNO2/HCl (0–5°C), followed by reaction with phenol or aniline derivatives .

    • Product : Azo-linked derivatives for chromophore or pharmacophore extension.

  • Amide Coupling :

    • Reagents : DCC/DMAP or HOBt/EDC .

    • Conditions : Room temperature, 12–24 hours.

    • Product : Peptide-like conjugates or prodrugs .

Nucleophilic Aromatic Substitution

The electron-deficient nitro-substituted aryl ring may undergo substitution under specific conditions:

  • Reagents : Strong nucleophiles (e.g., amines, thiols) .

  • Conditions : DMF, 80–100°C, 12–24 hours .

  • Product : Displacement of nitro group with nucleophiles, though reactivity is limited due to steric hindrance.

Complexation and Chelation

The piperazine nitrogen and carbonyl oxygen atoms can act as ligands for metal ions:

  • Metal Salts : Cu(II), Fe(III), or Zn(II) in ethanol/water .

  • Applications : Potential catalytic or therapeutic metal-organic frameworks (MOFs) .

Reaction Optimization and Challenges

  • Solvent Sensitivity : Reactions involving the acetylpiperazine group require polar aprotic solvents (e.g., DMF, DCM) to prevent decomposition .

  • Temperature Control : Exothermic reactions (e.g., nitro reduction) necessitate controlled heating to avoid side products.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential due to the compound’s moderate solubility .

Key Research Findings

Reaction TypeKey Reagents/ConditionsPrimary Applications
Ester HydrolysisHCl/NaOH, refluxProdrug activation
Nitro ReductionH2/Pd-C, MeOHAmine intermediates for drug design
Piperazine AlkylationCH3I, K2CO3, DMFSAR studies for kinase inhibition
Amide CouplingDCC/DMAP, rtPeptidomimetic synthesis

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE would depend on its specific application. For example, if used as a pharmaceutical compound, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several classes of methyl benzoate derivatives:

Compound Class Key Substituents/Features Example Compounds (Evidence Source)
Triazine-based benzoates Triazine ring with chlorophenoxy groups at positions 4 and 6 Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate ()
Piperazine-linked benzoates Piperazine derivatives with diazenyl or aroyl groups Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate ()
Pesticide benzoates Sulfonylurea or imidazolinone groups (e.g., metsulfuron-methyl, tribenuron-methyl) Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate ()

Key Structural Differences :

  • Unlike triazine-based analogs (), the target compound lacks a triazine core but retains the benzoate ester.
  • Compared to pesticide derivatives (), it features a nitro group and acetylpiperazine instead of sulfonylurea or imidazolinone moieties, suggesting divergent applications.

Physicochemical Properties

While direct data for the target compound is unavailable, analogs provide insights:

Compound (Source) Melting Point (°C) Polarity (LogP)* Notable Spectral Data (NMR)
Triazine-based benzoate () 145–148 ~3.2 (estimated) 1H NMR (CDCl3): δ 8.15 (s, 1H, Ar-H), 7.45–7.30 (m, 5H, Ar-H)
Piperazine-diazenyl benzoate () 112–114 ~2.8 (estimated) IR (KBr): 1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (diazenyl N=N)

*LogP values estimated using fragment-based methods.

The target compound’s 4-nitro group likely increases polarity compared to triazine analogs, while the acetylpiperazine may enhance solubility in polar aprotic solvents.

Q & A

Q. What are the best practices for resolving low crystallinity in final products?

  • Methodological Answer :
  • Solvent screening : Test anti-solvent crystallization (e.g., water/IPA mixtures) to induce nucleation .
  • Additive-assisted crystallization : Introduce templating agents (e.g., polymers or co-crystals) to guide lattice formation .
  • Temperature cycling : Alternate between heating (dissolution) and cooling (crystallization) cycles to enhance crystal growth .

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